molecular formula C23H24N4O4 B2724830 1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 845648-93-3

1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Número de catálogo: B2724830
Número CAS: 845648-93-3
Peso molecular: 420.469
Clave InChI: IWPUCWDLTIDBFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((Tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a tetrahydrofuran-methyl group at position 1 and a 3,4,5-trimethoxyphenyl moiety at position 2. The imidazo[4,5-b]quinoxaline scaffold is structurally related to mutagenic heterocyclic amines (HCAs) found in thermally processed foods, but its functionalization with polar groups like tetrahydrofuran and trimethoxyphenyl may modulate its physicochemical and biological properties . A structurally analogous compound, 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline (CAS 713087-01-5), has been documented in commercial catalogs, highlighting the synthetic feasibility of this class .

Propiedades

IUPAC Name

3-(oxolan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-28-18-11-14(12-19(29-2)20(18)30-3)22-26-21-23(27(22)13-15-7-6-10-31-15)25-17-9-5-4-8-16(17)24-21/h4-5,8-9,11-12,15H,6-7,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUCWDLTIDBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=NC4=CC=CC=C4N=C3N2CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a derivative of quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into two main components:

  • Tetrahydrofuran moiety : A five-membered cyclic ether that contributes to the compound's solubility and stability.
  • Trimethoxyphenyl group : A phenolic structure with three methoxy groups that may enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Properties

Quinoxaline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies regarding its efficacy against different cancer cell lines.

Case Studies

  • In vitro studies : Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells. For instance, compounds similar to our target have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting significant anticancer potential .
  • Mechanisms of Action : The anticancer effects are attributed to various mechanisms, including:
    • Inhibition of tyrosine kinases.
    • Induction of apoptosis.
    • Disruption of tubulin polymerization .

Antiviral Activity

Emerging studies suggest that quinoxaline derivatives may also possess antiviral properties. For example, certain related compounds have shown effective inhibition of HIV replication in cell cultures with EC50 values lower than 10 nM .

Antidiabetic Effects

Additionally, some quinoxaline derivatives have been evaluated for hypoglycemic activity. Modifications to the quinoxaline structure can enhance its interaction with diabetes-related targets, indicating potential use in managing blood sugar levels .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 ~ 1.9 µg/mL (MCF-7)
AntiviralEC50 ~ 3.1 nM (HIV)
AntidiabeticHypoglycemic effects

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that imidazoquinoxaline derivatives exhibit significant anticancer properties. The structural features of the compound suggest potential interactions with cancer cell signaling pathways. For instance, compounds with similar scaffolds have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Antimicrobial Properties

Research has demonstrated that various imidazoquinoxaline derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit DNA synthesis may contribute to its effectiveness as an antimicrobial agent.

Neurological Disorders

The potential application of this compound in treating neurological disorders is under investigation. Compounds within this chemical class have shown promise in modulating neurotransmitter systems and may serve as leads for developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of imidazoquinoxaline derivatives on various cancer cell lines. The results indicated that the compound induced significant cell death in breast and lung cancer cells at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of similar compounds was assessed against Gram-positive and Gram-negative bacteria. The results showed that derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents.

Data Tables

Application Area Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
NeurologicalPotential modulation of neurotransmitter systems

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of Imidazo[4,5-b]quinoxaline

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name / ID Substituents (Positions 1 & 2) Molecular Weight Notable Properties/Activities References
Target Compound 1: (Tetrahydrofuran-2-yl)methyl
2: 3,4,5-Trimethoxyphenyl
~423.4 (calc.) Hypothesized modulation of solubility and bioactivity due to polar substituents
STL225394 () 1: 2,3-Dihydro-1,4-benzodioxin-6-yl
2: Thiophen-2-yl
386.43 Dry powder; potential applications in medicinal chemistry (exact activity unspecified)
CAS 713087-01-5 () 1: (Tetrahydrofuran-2-yl)methyl
2: 4-Nitrophenyl
~423.4 (calc.) Commercial availability suggests synthetic utility
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () Core: Imidazole
Substituents: 3-Methoxyphenyl, phenyl
266.3 Structural studies focus on crystallography; no reported bioactivity
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline () 1: 3-(Trifluoromethyl)phenyl
3: 4-Chlorophenyl sulfonyl
~495.9 (calc.) Sulfonyl groups may enhance metabolic stability

Role of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is a recurring pharmacophore in bioactive compounds. For example:

  • Antiplasmodial Activity: Quinoxaline 1,4-di-N-oxide derivatives bearing this group (e.g., Series 4 in ) demonstrated potent antiplasmodial activity against Plasmodium falciparum, with IC50 values in the nanomolar range .
  • Antibacterial and Antioxidant Activity : Quaternary ammonium aldimine derivatives featuring this fragment () showed moderate to strong antioxidant (ABTS assay: 70–85% scavenging) and antibacterial effects (Staphylococcus aureus MIC: 8–32 µg/mL) .

In contrast, the target compound’s trimethoxyphenyl group may enhance binding to aromatic receptors or enzymes, though specific data are lacking.

Impact of the Tetrahydrofuran-Methyl Substituent

The tetrahydrofuran (THF)-methyl group is a polar, oxygen-containing substituent that likely improves solubility compared to hydrophobic analogs (e.g., STL225394’s thiophenyl group). THF derivatives are known for their metabolic stability due to resistance to oxidative degradation, as seen in CAS 713087-01-5 .

Core Modifications: Imidazo[4,5-b]quinoxaline vs. Related Heterocycles

  • Triazoloquinoxalines (): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) products exhibit diverse applications, including as fluorescent probes or enzyme inhibitors .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The compound can be synthesized via intramolecular cyclization or nucleophilic substitution reactions. A typical approach involves reacting a substituted imidazole precursor with a tetrahydrofuran-containing alkylating agent under reflux conditions. Key characterization includes ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), elemental analysis (for purity), and melting point determination . For example, structurally similar imidazo-quinoxalines were synthesized in THF with yields of 46–75% and characterized using these methods .

Q. What in vitro assays are recommended for initial biological screening?

Standard assays include:

  • Sulforhodamine B (SRB) assay for anti-proliferative activity across cancer cell lines (e.g., NCI-60 panel) .
  • Topoisomerase inhibition assays (e.g., DNA relaxation assays using Topo I/IIα kits) to evaluate enzyme-targeted mechanisms .
  • Flow cytometry for cell cycle analysis (e.g., G2/M arrest) and apoptosis detection (Annexin V/PI staining) .

Q. How can solubility and stability be optimized for in vitro studies?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrins. Stability can be assessed via HPLC-UV under physiological conditions (pH 7.4, 37°C). Pre-formulation studies using SwissADME tools predict logP and solubility .

Advanced Research Questions

Q. How can computational methods resolve conflicting data on Topo I/IIα inhibition?

Molecular docking (e.g., AutoDock Vina) with Topo I/IIα crystal structures (PDB IDs: 1SC7, 1ZXM) identifies binding modes. Compare binding energies (ΔG) and hydrogen-bonding interactions with known inhibitors (e.g., camptothecin). Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility—address via MD simulations (GROMACS) .

Q. What strategies validate the compound’s mechanism in drug-resistant cell lines?

  • CRISPR/Cas9 knockout of Topo I/IIα in resistant models (e.g., MCF-7/Topo-KO) to confirm target dependency.
  • Metabolomic profiling (LC-MS) to identify downstream pathway alterations (e.g., DNA damage markers like γ-H2AX) .

Q. How to address contradictions in cytotoxicity data across cell lines?

Perform multivariate analysis (e.g., PCA) to correlate cytotoxicity with genomic features (e.g., Topo expression levels from CCLE databases). Use synergy scoring (Chou-Talalay method) to evaluate combinatorial effects with standard chemotherapeutics .

Methodological Challenges

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • X-ray crystallography (e.g., SC-XRD) for absolute configuration determination.
  • 2D NMR (COSY, HSQC) to distinguish regioisomers, particularly in imidazo-quinoxaline scaffolds .

Q. How to design scalable synthesis for in vivo studies?

Optimize reaction conditions using DoE (Design of Experiments) to maximize yield and minimize byproducts. For purification, combine column chromatography (silica gel, CH₂Cl₂/MeOH gradient) with recrystallization (ethanol/dichloromethane) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

Focus on oral bioavailability (Cₘₐₓ, AUC via LC-MS/MS), plasma protein binding (equilibrium dialysis), and CYP450 inhibition (fluorometric assays). Use PBPK modeling (GastroPlus) to predict human dosing .

Cross-Disciplinary Applications

Q. How can chemical engineering principles improve reaction efficiency?

Apply membrane separation technologies (e.g., nanofiltration) for continuous purification and microreactor systems to enhance heat/mass transfer in exothermic steps .

Q. What safety protocols are critical for handling this compound?

Follow GHS guidelines:

  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
  • Store at –20°C under inert gas (Ar/N₂).
  • For spills, neutralize with activated carbon and dispose via hazardous waste protocols .

Data Reproducibility & Validation

Q. How to ensure reproducibility in biological assays?

  • Standardize cell culture conditions (e.g., passage number, serum batch).
  • Include positive controls (e.g., etoposide for Topo IIα inhibition) and validate via inter-laboratory studies .

Q. What statistical methods resolve variability in IC₅₀ values?

Use nonlinear regression (GraphPad Prism) with 95% confidence intervals. Apply Grubbs’ test to identify outliers in triplicate experiments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.